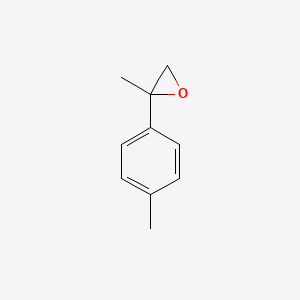![molecular formula C9H10ClN3 B6141689 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 298702-81-5](/img/structure/B6141689.png)
5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including “5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine”, often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . A specific synthesis method for this compound was not found in the available literature.Molecular Structure Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Wissenschaftliche Forschungsanwendungen
5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has been studied extensively for its potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders. This compound has been shown to have a wide range of pharmacological effects, including anxiolytic, antipsychotic, antidepressant, and anticonvulsant activities. This compound has also been studied for its ability to modulate the release of dopamine, serotonin, and glutamate in the brain, as well as its ability to affect the activity of the hypothalamic-pituitary-adrenal (HPA) axis. Additionally, this compound has been studied for its potential to reduce inflammation and oxidative stress in the brain.
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridines have been reported to exhibit anti-tb activity against replicating and non-replicating bacteria
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, participating in carbon–carbon bond-forming reactions .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura (sm) cross-coupling reactions, which are widely-applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Result of Action
Similar compounds have shown significant biological activity .
Action Environment
It’s worth noting that similar compounds have been reported to be stable and environmentally benign .
Vorteile Und Einschränkungen Für Laborexperimente
5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a relatively simple molecule to synthesize, and is available commercially in a variety of forms. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. Additionally, this compound is relatively non-toxic and can be used in a variety of laboratory experiments. However, this compound is a relatively expensive molecule, and is not as widely available as some of the more commonly used drugs. Additionally, this compound is not as well-studied as some of the more commonly used drugs, and therefore its exact mechanism of action and potential side effects are not fully understood.
Zukünftige Richtungen
The potential therapeutic applications of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine are still largely unexplored, and further research is needed to fully understand the molecule's pharmacological effects. Additionally, further research is needed to better understand the mechanism of action of this compound, as well as its potential side effects. Additionally, further studies are needed to explore the potential of this compound as an adjuvant therapy in combination with other drugs, as well as its potential to be used in the treatment of a variety of neurological and psychiatric disorders. Finally, further research is needed to explore the potential for this compound to be used as a novel drug target for the development of new drugs.
Synthesemethoden
5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can be synthesized by a two-step process. The first step involves the reaction of 1-chloro-3-methyl-1H-pyrazole with 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine in the presence of a base, followed by a second step involving the reaction of the resulting product with a Grignard reagent. This method has been used to synthesize this compound in high yields and with low toxicity.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6/h3,5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIHUWXMTNSEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B6141612.png)
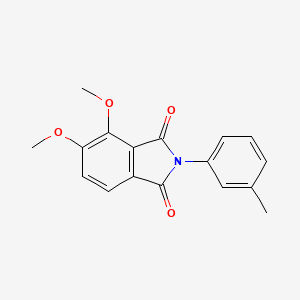
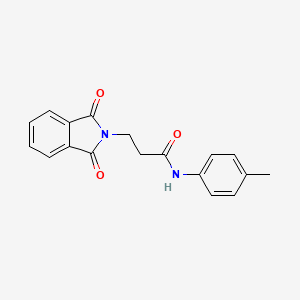
![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)
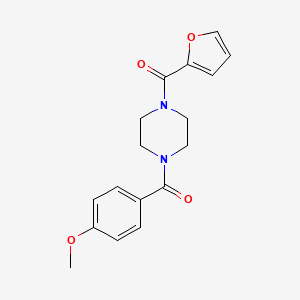
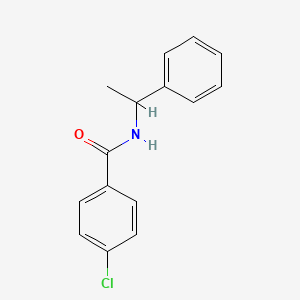
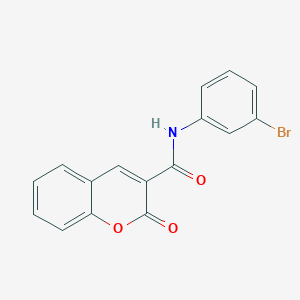
![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4,5-difluorobenzamide](/img/structure/B6141647.png)

![1-[(6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6141659.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B6141677.png)
![5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6141680.png)
